Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)

Description

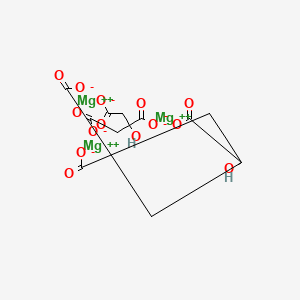

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS No. |

3344-18-1 |

Molecular Formula |

C6H8MgO7 |

Molecular Weight |

216.43 g/mol |

IUPAC Name |

trimagnesium bis(2-hydroxypropane-1,2,3-tricarboxylate) |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

ROYPGAQNKYWYDI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mg] |

melting_point |

184 ºC |

Other CAS No. |

3344-18-1 7779-25-1 |

solubility |

Partially soluble in cold water |

Synonyms |

magnesium citrate Mg citrate |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Elucidation of Magnesium Citrate Polymorphs

Contemporary Synthetic Methodologies

The synthesis of magnesium citrate (B86180) can be achieved through various advanced chemical routes, each offering distinct advantages in terms of reaction efficiency, crystal morphology, and product purity. These methods range from high-temperature and high-pressure techniques to energy-assisted crystallization and the use of natural precursors.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from aqueous or non-aqueous solutions under elevated temperatures and pressures. These techniques facilitate the dissolution of reactants and promote the crystallization of products with well-defined morphologies and sizes. While extensively used for various inorganic materials, including magnesium hydroxide (B78521) and magnesium oxide, specific literature on the dedicated hydrothermal and solvothermal synthesis of magnesium citrate polymorphs is less common. researchgate.nettandfonline.comunisalento.it

In a typical hydrothermal process, an aqueous solution containing magnesium and citrate ions would be sealed in an autoclave and heated. The increased temperature and pressure enhance the solubility of the precursors and the subsequent nucleation and growth of magnesium citrate crystals. unisalento.it The choice of solvent (in solvothermal synthesis), temperature, pressure, and reaction time are critical parameters that can be tuned to control the resulting crystal phase and morphology. acs.orgresearchgate.net For instance, solvothermal synthesis using mixed solvents like water and N,N-dimethylformamide (DMF) has been shown to be effective in promoting the coordination of Mg²⁺ ions with organic linkers. google.com While direct studies on magnesium citrate are limited, the principles of these methods suggest their high potential for the targeted synthesis of specific magnesium citrate polymorphs.

Ultrasonic and Microwave-Assisted Crystallization Techniques

To enhance reaction rates and improve crystallization processes, energy-assisted techniques such as ultrasonic and microwave irradiation are increasingly employed.

Ultrasonic-assisted crystallization utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, as well as intense micro-jets and shockwaves. google.com These effects can significantly accelerate the dissolution of magnesium precursors and promote the reaction with citric acid. encyclopedia.pub The cavitation bubbles can also act as nucleation sites, reducing the energy barrier for crystal formation and decreasing the induction time for crystallization. google.com Research has shown that ultrasound can reduce the induction time of crystallization from hours to minutes. encyclopedia.pub

Microwave-assisted crystallization offers rapid and uniform heating of the reaction mixture. researchgate.net Microwaves cause the polar molecules in the solution to vibrate, leading to a rapid increase in temperature. This fast and even heating can accelerate the nucleation of crystals and the collision of citric acid and magnesium source molecules. encyclopedia.pub The combination of ultrasonic and microwave techniques has been found to be particularly advantageous, speeding up both the dissolution of the magnesium source and the nucleation and growth of magnesium citrate crystals. encyclopedia.pub

| Technique | Principle | Advantages in Magnesium Citrate Synthesis |

| Ultrasonic-Assisted Crystallization | Acoustic cavitation creates localized high temperature and pressure zones. | Accelerates dissolution of precursors, promotes reaction with citric acid, reduces nucleation induction time. google.comencyclopedia.pub |

| Microwave-Assisted Crystallization | Rapid, uniform heating through molecular vibration. | Hastens crystal nucleation, facilitates quick crystal development. researchgate.netencyclopedia.pub |

| Combined Ultrasonic-Microwave | Synergistic effects of both techniques. | Significantly shortens reaction time and accelerates crystallization. encyclopedia.pub |

Precursor-Based Synthesis from Dolomite (B100054), Magnesium Oxide, or Carbonate

A common and industrially relevant approach to synthesizing magnesium citrate involves the reaction of citric acid with various magnesium-containing precursors.

Dolomite , a naturally occurring double carbonate of calcium and magnesium (CaMg(CO₃)₂), can be used as a low-cost starting material. The process typically involves reacting dolomite with citric acid, leading to the formation of calcium and magnesium citrates. medigraphic.com Subsequent separation and purification steps are necessary to isolate the magnesium citrate.

Magnesium oxide (MgO) and magnesium carbonate (MgCO₃) are widely used precursors due to their availability and reactivity with citric acid. google.commeixi-mgo.com The synthesis generally involves dissolving citric acid in water and then gradually adding the magnesium precursor, often with heating to facilitate the reaction. meixi-mgo.comnih.gov The reaction of magnesium oxide with citric acid is exothermic. The pH of the reaction solution is a critical parameter and is typically controlled to be between 5 and 8. google.com Following the reaction, magnesium citrate is obtained through cooling, crystallization, washing, and drying. google.commeixi-mgo.com In some methods, magnesium sulfate (B86663) is first reacted with sodium carbonate to produce magnesium carbonate, which is then reacted with citric acid. meixi-mgo.com

Crystallographic Analysis and Polymorphism Studies

The characterization of the crystal structure of magnesium citrate and its various polymorphic and hydrated forms is essential for understanding its properties. Diffraction techniques are the cornerstone of these structural investigations.

X-ray Diffraction (XRD) for Crystal Structure Determination and Crystallinity Assessment

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of magnesium citrate and determining their atomic structure. By analyzing the diffraction pattern of a crystalline sample, information about the unit cell dimensions, space group, and atomic coordinates can be obtained. nih.govresearchgate.net

Several hydrated forms of magnesium citrate have been characterized using XRD. For example, magnesium citrate decahydrate (B1171855) ([Mg(H₂O)₆][MgC₆H₅O₇(H₂O)]₂·2H₂O) crystallizes in the monoclinic space group P2₁/n. iucr.org Its structure consists of hexaaquamagnesium ions, [Mg(H₂O)₆]²⁺, and chelated [MgC₆H₅O₇(H₂O)]⁻ units, where the citrate ion acts as a tridentate ligand. iucr.org

More recent studies using high-resolution synchrotron X-ray powder diffraction have elucidated the structures of other magnesium citrate polymorphs. iucr.orgresearchgate.netiucr.orgnih.govnih.govMagnesium hydrogen citrate dihydrate , Mg(HC₆H₅O₇)(H₂O)₂, and bis(dihydrogen citrato)magnesium , Mg(H₂C₆H₅O₇)₂, have been solved and refined. iucr.orgresearchgate.netnih.gov In both compounds, the magnesium cation is octahedrally coordinated. iucr.orgresearchgate.netnih.gov However, the conformation of the citrate anion and the coordination network differ. In magnesium hydrogen citrate dihydrate, the MgO₆ coordination polyhedra are isolated, whereas in bis(dihydrogen citrato)magnesium, they share edges to form chains. iucr.orgresearchgate.netnih.gov

The analysis of XRD patterns is also crucial for assessing the crystallinity of a sample and identifying the presence of different polymorphs or impurities. nih.govgoogleapis.com For instance, XRD can distinguish between crystalline magnesium citrate and amorphous forms, or identify other crystalline components in a mixture. googleapis.comdiva-portal.org

Crystallographic Data for Selected Magnesium Citrate Polymorphs

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Magnesium Citrate Decahydrate | [Mg(H₂O)₆][MgC₆H₅O₇(H₂O)]₂·2H₂O | Monoclinic | P2₁/n | a = 20.222 Å, b = 6.686 Å, c = 9.135 Å, β = 96.86° | iucr.org |

| Magnesium Hydrogen Citrate Dihydrate | Mg(HC₆H₅O₇)(H₂O)₂ | Monoclinic | P2₁/c | a = 15.118 Å, b = 5.626 Å, c = 12.019 Å, β = 104.28° | iucr.org |

| Bis(dihydrogen citrato)magnesium | Mg(H₂C₆H₅O₇)₂ | Triclinic | P1 | a = 5.539 Å, b = 9.389 Å, c = 9.613 Å, α = 63.30°, β = 80.08°, γ = 80.83° | iucr.org |

Neutron Diffraction and Electron Diffraction Applications

While X-ray diffraction is the most common technique for crystal structure analysis, neutron and electron diffraction offer complementary information, particularly for certain types of structural problems.

Neutron diffraction is highly sensitive to the positions of light atoms, especially hydrogen. This makes it a powerful tool for accurately determining the positions of hydrogen atoms in water molecules and hydroxyl groups within the crystal structure of hydrated magnesium citrate. iucr.orgaps.org The precise knowledge of hydrogen bonding networks is crucial for understanding the stability and properties of different polymorphs. iucr.orgiucr.org While specific neutron diffraction studies dedicated solely to magnesium citrate are not widely reported, the technique's application to other magnesium-containing compounds like magnesium selenate (B1209512) enneahydrate and magnesium aluminate oxide demonstrates its potential for elucidating the detailed structural features of magnesium citrate hydrates. iucr.orgiucr.org

Electron diffraction can be used to study the crystallography of very small crystals or thin films, which may be too small for single-crystal X-ray diffraction. It can provide information on unit cell parameters and space group symmetry. Selected area electron diffraction (SAED), often performed in a transmission electron microscope, can be used to characterize the crystal structure of individual nanocrystals. This would be particularly useful for analyzing magnesium citrate synthesized as nanoparticles or for studying localized structural variations and defects.

Density Functional Theory (DFT) for Structure Optimization and Validation

Density Functional Theory (DFT) has proven to be an invaluable computational tool for the optimization and validation of magnesium citrate crystal structures. nih.goviucr.org Researchers utilize DFT to refine structures solved from experimental data, such as synchrotron X-ray powder diffraction, providing a more accurate and detailed atomic arrangement. nih.goviucr.orgnih.gov

In studies of magnesium hydrogen citrate dihydrate and bis(dihydrogen citrato)magnesium, DFT calculations were performed to optimize the geometry with a fixed experimental unit cell. nih.goviucr.org The excellent agreement between the Rietveld-refined and DFT-optimized structures, with small root-mean-square Cartesian displacements of non-hydrogen atoms, confirms the accuracy of the experimental structures. nih.govresearchgate.net For instance, in one study, the root-mean-square Cartesian displacement of the non-hydrogen citrate atoms in the refined and DFT-optimized structures was a mere 0.062 Å. iucr.org This strong correlation between experimental and theoretical data provides robust validation for the determined crystal structures. researchgate.net

DFT calculations also offer insights into the nature of chemical bonding within the magnesium citrate structures. The analysis of Mulliken overlap populations indicates that the Mg-O bonds possess significant covalent character. nih.goviucr.org This computational approach allows for a deeper understanding of the electronic structure and bonding interactions that govern the stability and properties of magnesium citrate polymorphs.

Investigation of Hydration States and Their Structural Implications

The arrangement of the magnesium cation's coordination sphere is a key aspect of its hydrated structures. In magnesium hydrogen citrate dihydrate, the magnesium cation is six-coordinate, forming an octahedron with ligands from three carboxylate oxygen atoms, the citrate hydroxyl group, and two cis water molecules. nih.goviucr.org Similarly, in bis(dihydrogen citrato)magnesium, the magnesium cation is also octahedrally coordinated. nih.goviucr.org In the decahydrate form, isolated MgO₆ octahedra are observed. nih.goviucr.org

The conformation of the citrate anion is also influenced by the hydration state and coordination environment. In magnesium hydrogen citrate dihydrate, the citrate anion adopts a trans, trans-conformation. nih.goviucr.orgnih.gov Conversely, in bis(dihydrogen citrato)magnesium, it exists in a trans, gauche-conformation. nih.goviucr.orgnih.gov These different conformations, along with the extensive hydrogen-bonding networks involving the water molecules, play a crucial role in the supramolecular assembly and stability of the various magnesium citrate hydrates. nih.goviucr.org Strong O-H···O hydrogen bonds are a prominent feature in these structures. nih.goviucr.org

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of magnesium citrate and its precursors. researchgate.netresearchgate.net These methods provide detailed information about the functional groups present in the molecule and can be used to monitor chemical transformations. researchgate.netresearchgate.net

FTIR spectra of magnesium citrate precursors show characteristic absorption bands. A broad absorption in the 3000-3800 cm⁻¹ region is indicative of the stretching vibration of hydroxyl (-OH) groups. researchgate.net Asymmetrical and symmetrical stretching vibrations of the carboxylate (O-C=O) group are observed at approximately 1631-1637 cm⁻¹ and 1383-1385 cm⁻¹, respectively. researchgate.net The disappearance of certain bands during calcination, such as the C-O absorption peak, can indicate the decomposition of the citrate precursor. researchgate.net

The presence of specific absorption bands in the FTIR spectra can confirm the formation of magnesium citrate and distinguish it from starting materials like citric acid. unipa.it For instance, the interaction between the magnesium cation and the carbonyl oxygen atom can cause a broadening of the carbonyl peak, providing clear evidence of successful synthesis. unipa.it Both FTIR and Raman spectroscopy are commonly used techniques for the detection and characterization of magnesium compounds in various products. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3800 | -OH stretching vibration | researchgate.net |

| 1631-1637 | Asymmetrical C=O stretching (carboxylate) | researchgate.net |

| 1383-1385 | Symmetrical C=O stretching (carboxylate) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a critical technique for the structural elucidation of magnesium citrate in both solution and the solid state. acs.orgunimore.it It provides detailed information about the chemical environment of individual atoms within the molecule.

In solution-state ¹H NMR, the presence of magnesium citrate as an impurity in other synthesized magnesium complexes can be identified and quantified. acs.orgacs.org For example, spectral analysis of magnesium glycylglycine (B550881) revealed a quartet between 2.50–2.70 ppm attributed to a 1:1 magnesium:citrate complex. acs.org

¹³C NMR spectroscopy is also highly informative. The ¹³C NMR spectrum of citrate is typically divided into three regions: methylene (B1212753) carbons (40–60 ppm), the central carbon atom (60–100 ppm), and carboxyl carbons. ufrn.br In studies of magnesium maltol (B134687) complexes, peaks attributed to magnesium citrate were observed in the ¹³C NMR spectra, confirming its presence. acs.orgresearchgate.net Solid-state NMR is particularly powerful for characterizing crystalline and amorphous solids. nih.gov Solid-state ²⁵Mg NMR, though challenging due to the properties of the ²⁵Mg nucleus, has been successfully applied to study magnesium-containing compounds, providing insights into the local environment of the magnesium ion. rsc.orgrsc.orgresearchgate.net

| Chemical Shift Range (ppm) | Carbon Type | Reference |

|---|---|---|

| 40-60 | Methylene carbons | ufrn.br |

| 60-100 | Central carbon | ufrn.br |

Terahertz (THz) Time-Domain Spectroscopy for Crystalline Hydrate (B1144303) Differentiation

Terahertz (THz) time-domain spectroscopy (THz-TDS) has emerged as a novel and effective technique for the detection, analysis, and differentiation of various citrate salts and their crystalline hydrates. mdpi.comresearchgate.netnih.gov This method is particularly sensitive to the crystalline state and the amount of crystallization water, which significantly influence the THz absorption spectra. researchgate.netresearchgate.netnih.gov

Studies have shown that citrate salts with crystallization water exhibit larger absorption coefficients and a higher likelihood of having characteristic absorption peaks in the THz region compared to their anhydrous counterparts. researchgate.netnih.gov For instance, magnesium citrate nonahydrate is the main form, and its drying temperature is around 70–80 °C. mdpi.comencyclopedia.pub THz-TDS can effectively distinguish between different hydrates by identifying unique absorption features. This capability is crucial for quality control and for studying the dehydration kinetics of these compounds. researchgate.net The size of the metal cation also affects the THz absorption peak of the citrate salt, with smaller cation radii leading to higher absorption peak frequencies. researchgate.netnih.gov These findings highlight the potential of THz-TDS as a rapid, label-free, and accurate analytical tool for characterizing the solid-state forms of magnesium citrate. researchgate.net

Sophisticated Analytical Methodologies for Magnesium Citrate Quantification and Characterization in Research Matrices

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic methods are powerful tools for separating magnesium citrate (B86180) from complex mixtures and quantifying its components.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids like citrate. shimadzu.com For magnesium citrate, HPLC methods are widely used to separate and quantify the citrate component. ruipugroup.com The principle involves passing a sample through a column packed with a stationary phase, which separates components based on their differential interactions with the stationary and mobile phases.

Reversed-phase HPLC (RP-HPLC) is a common mode used for citrate analysis. shimadzu.comingentaconnect.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often an acidic aqueous solution. coresta.orgonlinescientificresearch.com The citrate, being a polar molecule, has a low affinity for the stationary phase and elutes relatively quickly. shimadzu.com Detection is frequently accomplished using a UV detector, typically at a wavelength around 210 nm where the carboxyl groups of citric acid absorb light. researchgate.net

Advanced detection methods can be coupled with HPLC to enhance sensitivity and specificity. Detectors like evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), and refractive index (RI) detectors are valuable, especially for compounds like citrate that lack a strong chromophore. helixchrom.com Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) provides highly specific and sensitive quantification, as well as structural information. elsevier.es

Key Research Findings from HPLC applications:

A study developed an RP-HPLC method for the simultaneous analysis of nine isoflavonoids, using a mobile phase containing 0.1% citric acid, demonstrating the utility of citrate as a mobile phase component. researchgate.net

Researchers have successfully developed and validated simple HPLC methods for quantifying citrate in various samples, including cigarette paper and bone, highlighting the technique's versatility. coresta.orgclemson.edu

An RP-HPLC method was established for determining sodium citrate in blood products, showing good correlation with ion exchange chromatography methods. ingentaconnect.com The method demonstrated high recovery rates (over 99.0%) and excellent linearity (r > 0.999). ingentaconnect.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Reversed-phase C18 | Ion Exclusion | Amaze TH Mixed-Mode |

| Mobile Phase | 0.1% Phosphoric Acid | 0.1% Phosphoric Acid Solution | Acetonitrile and Salt Buffer |

| Detection | UV at 210 nm | UV at 200 nm | ELSD, CAD, RI, MS |

| Application | Cigarette Paper Analysis coresta.org | Pharmaceutical Solutions onlinescientificresearch.com | Complex Food Matrices helixchrom.com |

Capillary Electrophoresis (CE) for Ionic Species Analysis

Capillary Electrophoresis (CE) is another powerful separation technique, particularly well-suited for the analysis of ionic species like magnesium and citrate ions. researchgate.netresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. This method is known for its high efficiency, short analysis times, and minimal sample preparation.

For the analysis of magnesium citrate, CE can simultaneously determine both the cation (Mg²⁺) and the anion (citrate³⁻). researchgate.netrsc.org Indirect UV absorbance detection is often employed, where a chromophore is added to the background electrolyte. The analyte ions displace the chromophore, leading to a decrease in absorbance that is proportional to the analyte concentration.

Research Highlights in CE Analysis:

A CE method was developed for the simultaneous determination of calcium and magnesium in water samples, demonstrating the technique's capability to resolve divalent cations. researchgate.net

Researchers have successfully used CE with capacitively coupled contactless conductivity detection (CE-C⁴D) for the simultaneous analysis of potassium, sodium, calcium, and magnesium in olive oil. rsc.org The method showed excellent linearity with quantification limits for Mg²⁺ at 0.044 mg kg⁻¹. rsc.org

A study reported a CE method for measuring urinary oxalate (B1200264) and citrate, highlighting its advantages in terms of speed, precision, and low cost.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for both the elemental and molecular characterization of magnesium citrate. It provides highly sensitive and specific information about the elemental composition and the structure of complex molecules.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Elemental Magnesium Quantification

Inductively Coupled Plasma (ICP) techniques are the gold standard for elemental analysis. In ICP-MS and ICP-OES, a sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements present. The resulting ions are then detected and quantified.

ICP-MS offers extremely low detection limits and is capable of measuring magnesium concentrations at trace and ultra-trace levels. nih.govfrontiersin.org It is a highly accurate and precise reference method for the standardization of serum magnesium measurements. nih.gov ICP-OES is also widely used and, while generally less sensitive than ICP-MS, it is robust and suitable for a wide range of concentrations.

Key Findings from ICP Studies:

ICP-MS methods have been developed for the accurate measurement of serum magnesium, using internal standards to achieve high precision with coefficients of variation between 0.21% and 0.36%. nih.gov

Studies have validated ICP-MS assays for the analysis of magnesium in red blood cells, which is crucial for assessing nutritional status. researchgate.netoup.com

Comparative studies have shown good agreement between ICP-MS and standard quantification methods for measuring key serum minerals, including magnesium. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the analysis of intact molecular complexes. frontiersin.org This makes it particularly valuable for characterizing the various species of magnesium citrate that may exist in solution. researchgate.netfrontiersin.org ESI-MS can provide information on the stoichiometry and structure of metal-ligand complexes. researchgate.netresearchgate.net

In ESI-MS, a solution containing the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase, which are then analyzed by the mass spectrometer. This technique can be used to study the interactions between magnesium and citrate and to identify different complex forms. acs.orgmdpi.com

Research Applications of ESI-MS:

ESI-MS has been used to study the formation and speciation of metal-citrate complexes, providing direct information on changes with varying pH and stoichiometry. researchgate.netfrontiersin.org

Researchers have employed ESI-MS to characterize newly synthesized magnesium complexes, confirming the presence of the desired chelated species. acs.orgmdpi.com

The technique has been instrumental in investigating the collision-induced dissociation of various metal-citrate complexes, including those of manganese, iron, copper, and zinc, which provides insight into their stability. nih.gov

| Technique | Information Provided | Primary Analyte | Key Advantage | Reference |

|---|---|---|---|---|

| ICP-MS | Elemental Concentration | Magnesium (Mg) | Ultra-low detection limits, high accuracy | nih.govfrontiersin.org |

| ICP-OES | Elemental Concentration | Magnesium (Mg) | Robustness, wide concentration range | unimore.it |

| ESI-MS | Molecular Structure, Stoichiometry | Magnesium Citrate Complex | Analysis of intact complexes, speciation studies | frontiersin.orgresearchgate.net |

Titrimetric and Potentiometric Methods in Research Settings

While modern instrumental methods are prevalent, classical titrimetric and potentiometric techniques remain relevant in research for their accuracy, cost-effectiveness, and utility in specific applications.

Complexometric titration is a common method for determining the concentration of metal ions, including magnesium. ruipugroup.comtruman.edu The most widely used titrant is ethylenediaminetetraacetic acid (EDTA), which forms a stable, 1:1 complex with magnesium ions. truman.edursc.org The endpoint of the titration is typically detected using a colorimetric indicator, such as Eriochrome Black T, which changes color when all the free magnesium ions have been complexed by EDTA. truman.edudrugfuture.com

Potentiometric methods involve measuring the potential of an ion-selective electrode (ISE) that is sensitive to a specific ion. nih.gov For magnesium citrate analysis, a magnesium-selective electrode can be used to determine the concentration of free magnesium ions. nih.gov Similarly, a citrate-selective electrode can be used to measure the citrate concentration. mdpi.comipp.pt Potentiometric titrations, where the change in potential is monitored as a titrant is added, can also be employed for the determination of both magnesium and citrate. metrohm.comresearchgate.net

Research Applications of Titrimetric and Potentiometric Methods:

Complexometric titration with EDTA is a standard pharmacopeial method for the assay of magnesium citrate. drugfuture.com

Potentiometric sensors have been developed for the selective determination of citrate in various samples, including food supplements, with detection limits as low as 3 x 10⁻⁷ M. mdpi.com

Studies have utilized potentiometric titrations with copper-selective electrodes for the determination of citrate ions in complex matrices like fermentation broths. researchgate.netresearchgate.net

Complexometric Titration (e.g., EDTA-based assays)

Complexometric titration is a robust and widely used volumetric analysis method for quantifying metal ions, including magnesium in magnesium citrate. canterbury.ac.nztitrations.info The technique relies on the reaction between the metal ion and a complexing agent, or ligand, to form a stable, water-soluble complex.

The most common chelating agent for this purpose is ethylenediaminetetraacetic acid (EDTA). canterbury.ac.nz EDTA is an aminopolycarboxylic acid that forms a highly stable, one-to-one stoichiometric complex with most divalent and polyvalent metal ions. prezi.comkau.edu.sa The reaction with magnesium (Mg²⁺) is pH-dependent and must be carried out in an alkaline solution, typically buffered to a pH of 10, to ensure the reaction is quantitative. truman.eduuclmail.net An ammonia (B1221849) buffer is often used to maintain this pH. titrations.infoprezi.com

The endpoint of the titration is detected using a metallochromic indicator, which is a dye that changes color when it complexes with metal ions. prezi.com For magnesium titrations, indicators such as Eriochrome Black T or Calmagite are frequently used. prezi.comtruman.edu Initially, the indicator forms a colored complex with a small amount of the magnesium ions in the solution (e.g., wine-red with Eriochrome Black T). titrations.infotruman.edu As the EDTA titrant is added, it first complexes with the free magnesium ions. Near the endpoint, the EDTA displaces the indicator from the magnesium-indicator complex, causing a distinct color change (e.g., from wine-red to blue), signaling that all the magnesium has been complexed by the EDTA. prezi.comtruman.edu

In cases where a direct titration is not feasible, a back-titration method can be employed. canterbury.ac.nzlibretexts.org This involves adding a known excess of a standard EDTA solution to the sample. The unreacted EDTA is then titrated with a standard solution of a different metal ion, such as magnesium chloride or zinc sulfate (B86663). libretexts.org

titrations.infotruman.edu| Parameter | Condition/Reagent | Purpose/Comment | Reference |

|---|---|---|---|

| Titrant | Standardized EDTA Solution (e.g., 0.01 M - 0.05 M) | Forms a 1:1 complex with Mg²⁺ ions. | |

| pH | 10 | Ensures quantitative formation of the Mg-EDTA complex. |

Ion-Selective Electrode Potentiometry for Free Magnesium Ion Concentration

Ion-Selective Electrode (ISE) potentiometry is an electrochemical analytical method that measures the activity (which is related to concentration in dilute solutions) of a specific ion in a solution. alpha-measure.comsensorex.com For magnesium citrate, an ISE specific to magnesium ions (Mg²⁺) can determine the concentration of free, unbound magnesium ions in a sample matrix. ntsensors.com This is particularly useful in research contexts for studying the dissociation of the magnesium citrate complex.

An ISE system consists of an ion-selective electrode, a reference electrode, and a high-impedance voltmeter. alpha-measure.comdoi.org The core of the magnesium ISE is the ion-selective membrane, which is engineered to interact specifically with Mg²⁺ ions. alpha-measure.comorientjchem.org This interaction generates an electrical potential difference across the membrane. According to the Nernst equation, this potential is logarithmically proportional to the activity of the magnesium ions in the sample. sensorex.com

The performance of a magnesium ISE is defined by several key parameters. The linear range is the concentration range over which the electrode's response is logarithmic. doi.org The limit of detection is the lowest concentration that can be reliably measured. doi.org Perhaps the most critical characteristic is selectivity, which is the electrode's ability to distinguish the target ion (Mg²⁺) from interfering ions. orientjchem.org For magnesium ISEs, the primary interfering ion is often calcium (Ca²⁺), as it has similar chemical properties. ntsensors.comnih.gov The pH of the sample solution can also affect the electrode's response and must typically be maintained within a specified range. ntsensors.comorientjchem.org

ntsensors.comdoi.org| Characteristic | Typical Value/Range | Reference |

|---|---|---|

| Concentration Range | 1x10⁻⁶ M to 0.1 M | |

| Limit of Detection | ~7.6 x 10⁻⁷ M |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as it is heated, cooled, or held at a constant temperature. For magnesium citrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for studying its hydration states, thermal stability, and polymorphic forms.

Thermogravimetric Analysis (TGA) for Decomposition and Hydration Studies

Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes in a material as a function of temperature in a controlled atmosphere. This technique is exceptionally well-suited for studying the thermal decomposition of magnesium citrate and, crucially, for determining its degree of hydration. google.comrsc.org

A TGA instrument measures the mass of a sample as it is heated at a constant rate. The resulting plot of mass versus temperature, known as a thermogram, shows distinct steps where mass loss occurs. For hydrated magnesium citrate, the initial mass loss events at lower temperatures (typically below 200°C) correspond to the release of water molecules. rsc.orgnih.gov The number of water molecules and the stoichiometry of the hydrate (B1144303) can be calculated from the percentage of mass lost in these dehydration steps. nih.gov

At higher temperatures, further mass loss indicates the decomposition of the anhydrous citrate molecule. journalssystem.com The thermal decomposition of magnesium citrate is a complex process that occurs in multiple stages. rsc.orgjournalssystem.com TGA can precisely delineate these stages, providing critical data on the compound's thermal stability. For example, one study of magnesium citrate showed a significant weight loss between 200°C and 500°C, attributed to the decomposition of the organic moiety. rsc.org

rsc.orgnih.gov| Temperature Range (°C) | Observed Event | Mass Loss (%) | Interpretation | Reference |

|---|---|---|---|---|

| ~30 - 200°C | Dehydration | Variable (depends on hydration state) | Loss of physically adsorbed and crystalline water. | |

| ~200 - 500°C | Decomposition Stage 1 | ~60-75% | Decomposition of the anhydrous citrate structure. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. nih.govs4science.at It is used to detect and characterize thermal transitions, which are physical or chemical changes that involve an exchange of heat (enthalpy).

When applied to magnesium citrate, DSC thermograms reveal endothermic and exothermic events. Endothermic peaks (heat absorption) are typically associated with processes like dehydration (loss of water), melting, and solid-solid phase transitions (polymorphism). medigraphic.comresearchgate.net Exothermic peaks (heat release) can signify crystallization or decomposition. medigraphic.com

DSC is particularly sensitive to the physical form of the material. For instance, research on a calcium and magnesium citrate salt mixture identified three distinct endothermic peaks between 100°C and 200°C, corresponding to a multi-step dehydration process, and a broad exothermic peak at 487.2°C, indicating decomposition. medigraphic.com Another study on magnesium citrate reported a shallow endothermic peak centered around 131°C, also attributed to dehydration. researchgate.net The temperatures and enthalpy values (the area under the peaks) of these transitions serve as a fingerprint for a specific form of magnesium citrate.

This sensitivity makes DSC a primary tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. tainstruments.com Different polymorphs will exhibit unique DSC profiles, including different melting points and enthalpies of fusion, which allows for their identification and characterization. s4science.attainstruments.com

medigraphic.comresearchgate.net| Peak Type | Peak Temperature (°C) | Interpretation | Reference |

|---|---|---|---|

| Endothermic | ~100 - 200°C | Dehydration (loss of water molecules). Can occur in multiple steps. | |

| Endothermic | Variable | Melting of a specific crystalline or polymorphic form. |

Molecular and Cellular Interaction Mechanisms of Magnesium Citrate in Pre Clinical Models

Chelation Chemistry and Thermodynamics of Magnesium-Citrate Complexes

The interaction between magnesium ions (Mg²⁺) and citrate (B86180) is a fundamental example of chelation chemistry, a process where a central metal ion binds to a ligand at multiple points. Citrate, a tricarboxylic acid, acts as a multidentate ligand, capable of forming stable complexes with magnesium. The thermodynamics of this interaction are crucial for understanding its behavior in biological systems.

Stability Constants and pH Dependence of Chelation

The stability of magnesium-citrate complexes is quantified by their stability constants (log K). These constants are a measure of the equilibrium between the free ions and the complex. The chelation of magnesium by citrate is highly dependent on the pH of the solution. This is because the protonation state of the citrate molecule's carboxyl and hydroxyl groups changes with pH, affecting its ability to bind to the magnesium ion. researchgate.net

At lower pH values, the carboxyl groups of citrate are protonated, reducing their negative charge and thus their affinity for the positively charged magnesium ion. As the pH increases, these groups deprotonate, making the citrate a more effective chelator. researchgate.net This pH-dependent stability is a key feature of magnesium-citrate interactions in various biological environments.

Several forms of magnesium-citrate complexes can exist depending on the protonation state of the citrate. The stability constants for these different species have been determined through various experimental techniques, such as potentiometric titrations using magnesium ion-selective electrodes. researchgate.net

Table 1: Stability Constants (log K) of Magnesium-Citrate Complexes at 37°C and an ionic strength of 0.15 mol·dm⁻³

| Complex | log K |

|---|---|

| Mg(H₂Cit)⁺ | 1.34 |

| Mg(HCit) | 2.80 |

| Mg(Cit)⁻ | 3.29 |

| Mg₂(Cit) | 4.68 |

Data sourced from Tate, S. S., et al. (1965). rsc.org

Kinetic Studies of Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of one ligand in a complex with another. The kinetics of these reactions for magnesium-citrate complexes are important for understanding how magnesium is transferred between different molecules in a biological system. The rate of these exchange reactions can be influenced by several factors, including the concentration of the reactants and the presence of other ions.

Interactions with Biological Macromolecules In Vitro

Magnesium ions, often delivered in the form of magnesium citrate, play a critical role in the structure and function of essential biological macromolecules like nucleic acids.

Binding to Nucleic Acids (DNA, RNA): Structural Stability and Functional Modulation

Magnesium ions are known to interact with the negatively charged phosphate (B84403) backbone of both DNA and RNA. This interaction helps to neutralize the electrostatic repulsion between the phosphate groups, thereby stabilizing the folded structures of these molecules. mdpi.comresearchgate.net Citrate can act as a carrier for magnesium, and the complex itself may interact with nucleic acids, potentially influencing their structure and function. researchgate.net

Table 2: Observed Effects of Magnesium Ions on DNA Properties

| Property | Observation |

|---|---|

| Duplex Stability | Increased melting temperature, indicating enhanced stability. nih.gov |

| Structure | Primarily maintains B-DNA conformation at physiological concentrations. nih.gov |

| Ion Binding Site | Preferential binding in the major groove. nih.gov |

| Dynamics | Attenuates fluctuations of the phosphate backbone. nih.gov |

RNA molecules often fold into complex three-dimensional structures to perform their biological functions, and magnesium ions are essential for this process. nih.govgatech.edu They facilitate the formation of compact tertiary structures by neutralizing the negative charges of the phosphate backbone. nih.gov Weakly chelated magnesium, such as that in a citrate complex, can significantly enhance RNA folding and thermodynamic stability. nih.govresearchgate.net

Furthermore, magnesium ions are critical cofactors for many ribozymes, which are RNA molecules with catalytic activity. gatech.edudoudnalab.org In the active sites of these ribozymes, magnesium ions can participate directly in the chemical reaction, for example, by activating a nucleophile or stabilizing a transition state. nih.govdoudnalab.org Studies have shown that chelated magnesium can enhance the catalytic activity of various ribozymes, sometimes by several orders of magnitude. researchgate.net This enhancement is often attributed to the promotion of a compact, active RNA conformation. researchgate.net The presence of magnesium ions, whether free or chelated, is therefore fundamental to both the structural integrity and the catalytic function of many RNA molecules. nih.govgatech.edu

Influence on DNA Double Helix Structure and Stability.

Enzymatic Co-factor Roles and Protein Interactions

Magnesium (Mg²⁺) is a crucial cofactor for over 600 enzymatic reactions in the body and is essential for the structural function of many proteins, nucleic acids, and mitochondria. nih.govnih.govnmi.health Its biological importance stems from its ability to bind to substrates, particularly adenosine (B11128) triphosphate (ATP), stabilizing them for nucleophilic attack. wikipedia.org In fact, what is commonly referred to as ATP in biological systems is often the Mg-ATP complex. wikipedia.org This interaction is fundamental for all enzymes that utilize or synthesize ATP, as well as those involved in the synthesis of DNA and RNA. wikipedia.org

The interaction of Mg²⁺ with enzymes can occur through either inner or outer sphere coordination. wikipedia.org This binding can alter the enzyme's conformation or directly participate in the catalytic reaction. wikipedia.org The relatively weak binding affinity of Mg²⁺ to proteins allows cells to modulate enzymatic activity by adjusting local magnesium concentrations. wikipedia.org Many metabolic pathways, including glycolysis and the Krebs cycle, are regulated by intracellular energy levels, which are in turn influenced by magnesium availability. nmi.healthjournals.co.za For example, magnesium is a cofactor for key glycolytic enzymes and for ATPases like the Na⁺/K⁺-ATPase, which maintains cellular membrane potential. nmi.healthjournals.co.zamdpi.com

Magnesium's role extends to protein synthesis, where it is required for the conformation of molecules involved in the process and for the stability of ribosomes. journals.co.za In topoisomerases, metal ions like magnesium are critical for the transphosphorylation process by affecting reaction kinetics and modifying enzyme conformation. oup.com Some enzymes, like those in the MST family (mandelate racemase, muconate lactonizing enzyme, and enolase), exhibit a "button" mechanism where a magnesium ion fastens the active site, sealing it for catalysis. acs.org

Cellular Transport and Homeostasis in Model Systems

In Vitro Cell Culture Models for Magnesium Uptake and Permeability (e.g., CaCo-2 cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying intestinal transport and nutrient bioavailability. cas.czresearchgate.net These cells differentiate to form a monolayer that simulates the intestinal barrier. cas.cz

Studies using Caco-2 cells have been employed to evaluate the bioavailability of various magnesium salts, including magnesium citrate. cas.cznih.gov Research has shown that the absorption of magnesium can differ significantly depending on the salt form. cas.czresearchgate.net For instance, one study found that magnesium citrate, along with magnesium chloride and sulphate, had significantly lower absorption compared to magnesium carbonate, pidolate, and oxide in a Caco-2 model. nih.govresearchgate.net Conversely, another in vitro study highlighted the superior absorption of chelated magnesium forms like magnesium citrate compared to magnesium oxide. innophos.com

The concentration of magnesium salts can also impact the viability and quantity of Caco-2 cells. An increase in the concentration of various magnesium salts has been shown to progressively decrease cell count and viability. cas.cznih.gov However, some organic salts like magnesium citrate have been observed to have a less negative effect on cell viability compared to inorganic forms like magnesium oxide. cas.cz The solubility of the magnesium salt is considered a critical factor in its absorption properties. cas.cz

Table 1: Comparative Absorption of Different Magnesium Salts in Caco-2 Cell Models

| Magnesium Salt | Relative Absorption Finding | Reference |

|---|---|---|

| Magnesium Citrate | Lower absorption compared to carbonate, pidolate, and oxide in one study. | nih.govresearchgate.net |

| Magnesium Citrate | Superior absorption compared to magnesium oxide in another study. | innophos.com |

| Magnesium Chloride | Lower absorption compared to carbonate, pidolate, and oxide. | nih.govresearchgate.net |

| Magnesium Sulphate | Lower absorption compared to carbonate, pidolate, and oxide. | nih.govresearchgate.net |

| Magnesium Carbonate | Higher absorption compared to citrate, chloride, and sulphate. | nih.govresearchgate.net |

| Magnesium Pidolate | Higher absorption compared to citrate, chloride, and sulphate. | researchgate.net |

| Magnesium Oxide | Higher absorption compared to citrate, chloride, and sulphate in one study. | nih.govresearchgate.net |

| Magnesium Oxide | Inferior absorption compared to magnesium citrate in another study. | innophos.com |

Identification and Characterization of Magnesium Transporters and Channels (e.g., TRPM6, TRPM7, SLC41A1) in non-human cells

The transport of magnesium across cellular membranes is a complex process mediated by specific channels and transporters. In vertebrates, key proteins involved in magnesium transport include the transient receptor potential melastatin (TRPM) 6 and 7, the solute carrier family 41 (SLC41), and cyclin M (CNNM) proteins. nih.gov

TRPM6 and TRPM7: These are channel-kinases, possessing both ion channel and enzyme functions. mdpi.com TRPM7 is ubiquitously expressed and plays a crucial role in cellular magnesium homeostasis, while TRPM6 is more specifically located in the colon and kidney, controlling whole-body magnesium levels through intestinal absorption and renal reabsorption. nih.govjneurology.com Studies in non-human models, such as DT40 cells deficient in TRPM7, have demonstrated the importance of these channels for cell viability and proliferation. physiology.org The activity of these channels is inhibited by intracellular magnesium. jneurology.com

SLC41 Family: The SLC41 family members are eukaryotic homologs of the bacterial MgtE magnesium transporter. physiology.orgnih.gov SLC41A1 has been implicated in magnesium transport, and its overexpression in TRPM7-deficient DT40 cells can restore cell growth, suggesting some functional overlap. physiology.orgnih.gov In non-human models, Slc41a1 mRNA expression has been shown to increase in the kidney and colon of mice on a low magnesium diet, pointing to its role in magnesium homeostasis. nih.gov However, studies on SLC41A1 knockout mice have shown normal systemic magnesium homeostasis, suggesting its primary role may be in maintaining cellular, rather than systemic, magnesium levels. physiology.org

Other Transporters: In addition to TRPM and SLC41 proteins, other transporters like CorA and its eukaryotic homologs Mrs2 and Alr1 are vital for magnesium transport. pnas.org CorA is the primary magnesium transport system in bacteria and archaea, while Mrs2 is found in the inner mitochondrial membranes of eukaryotes and is essential for mitochondrial function. nih.govpnas.org

Mechanisms of Intracellular Magnesium Buffering and Distribution

Once inside the cell, the concentration of free Mg²⁺ is tightly regulated through buffering and sequestration into intracellular compartments. wikipedia.orgnih.gov The total intracellular magnesium concentration is substantial, around 15-25 mM, but the vast majority is not free. nih.gov Less than 5% of the total cellular magnesium exists as free ions, with cytosolic free Mg²⁺ concentrations maintained within a narrow range of 0.5-1 mM. nih.govnih.gov

The primary intracellular buffer for magnesium is ATP, with which it forms a complex. wikipedia.orgnih.govderangedphysiology.com Other phosphonucleotides, phosphometabolites, and proteins also contribute to magnesium buffering. nih.govnih.gov This buffering system is crucial for determining the set point for the regulation of free intracellular magnesium. nih.gov

Magnesium is not uniformly distributed within the cell. It is stored in intracellular compartments, and its transport between these organelles, such as mitochondria and the endoplasmic reticulum, can be a major factor in regulating local enzyme activity. wikipedia.orgnih.gov Mitochondria, for instance, can accumulate significant amounts of magnesium. journals.co.za The regulation of magnesium transport into and out of these organelles is still an area of active research. nih.gov In some non-human models like yeast, the vacuole plays a role in storing endocytosed magnesium, which is then transferred to the cytosol. nih.gov

Comparative Bioavailability Studies in Non-Human Models (Mechanistic Focus)

In Vitro Dissolution and Absorption Models

In vitro models are valuable tools for predicting the in vivo bioavailability of different magnesium formulations. nih.gov These models often simulate the conditions of the human gastrointestinal tract to assess the dissolution and absorption of magnesium from various salts.

One such model is the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), which mimics the stomach and small intestine. nih.gov Studies using this model have shown wide variations in the dissolution and absorption of different magnesium products. nih.govmdpi.com Generally, organic magnesium formulations, such as magnesium citrate, tend to show higher rates of bioaccessibility and dissolution compared to inorganic forms like magnesium oxide. nih.gov

Dissolution testing, often using the USP paddle method in different media (e.g., 0.1N HCl and phosphate buffer), is another common in vitro approach. nih.gov These tests have demonstrated that the release rate of magnesium can range from immediate to slow, depending on the salt form and the formulation's excipients. nih.gov For example, some studies have reported that the dissolution of magnesium from magnesium citrate is rapid. researchgate.net There is a strong correlation between poor bioaccessibility and bioavailability in the SHIME model and poor dissolution in these simpler tests. nih.govmdpi.com

A two-stage in vitro digestion model using cellulose (B213188) dialysis tubes has also been used to compare the bioavailability of magnesium from different sources. mdpi.com In one such study, the bioavailability of magnesium from magnesium citrate was found to be 57.53%. mdpi.com

Table 2: Summary of In Vitro Dissolution and Bioavailability Findings for Magnesium Citrate

| In Vitro Model | Finding for Magnesium Citrate | Reference |

|---|---|---|

| SHIME® Model | Generally higher bioaccessibility and dissolution compared to inorganic forms. | nih.gov |

| Two-stage digestion model | Bioavailability of 57.53%. | mdpi.com |

| USP paddle method | Rapid dissolution. | researchgate.net |

Animal Model Investigations of Magnesium Bioavailability and Absorption Pathways

Pre-clinical research utilizing animal models has been instrumental in elucidating the bioavailability and absorption mechanisms of various magnesium salts, including magnesium citrate. These studies provide a controlled environment to compare different formulations and investigate the physiological pathways involved in magnesium uptake.

Comparative Bioavailability Studies in Rodent Models

A significant body of research has focused on comparing the bioavailability of magnesium citrate to other organic and inorganic magnesium salts in rats. In a study involving magnesium-depleted rats, various magnesium salts were used to replete their diets. researchgate.net The results indicated that organic magnesium salts, including citrate, were generally more bioavailable than inorganic forms. researchgate.net Specifically, magnesium gluconate showed the highest bioavailability among the ten salts tested. researchgate.net Feeding with organic salts like magnesium citrate led to higher urinary excretion of a magnesium isotope (²⁶Mg), suggesting greater absorption. researchgate.net

Another study in Sprague Dawley rats investigated the bioavailability of five different magnesium compounds: sulfate (B86663), oxide, acetyl taurate, citrate, and malate (B86768). omega3galil.comnih.gov Following a single oral dose, the pharmacokinetic profiles were assessed. omega3galil.comnih.gov While magnesium malate exhibited the highest area under the curve (AUC), this research highlights the varying absorption rates among different magnesium formulations. omega3galil.comnih.gov

Research has also demonstrated that organic magnesium formulations, such as citrate, are often better absorbed than inorganic ones like magnesium oxide. nmi.health For instance, one study found that magnesium citrate supplementation in rats led to a significant increase in urinary magnesium excretion over 24 hours, an indicator of absorption, whereas magnesium oxide did not produce a similar effect. mdpi.com

An ex-vivo study using isolated rat intestinal mucosa simulated intestinal absorption and found that a sucrosomial® magnesium formulation was absorbed faster and at higher rates compared to magnesium oxide. europeanreview.orgeuropeanreview.org This was later confirmed in a human study where sucrosomial® magnesium showed a more significant increase in blood and urine magnesium concentrations compared to magnesium citrate, oxide, and bisglycinate. europeanreview.orgeuropeanreview.org

The following table summarizes findings from a comparative study on magnesium salt bioavailability in rats fed a magnesium-deficient diet.

| Magnesium Salt | Change in Blood Magnesium Levels | Urinary Magnesium Excretion |

| Magnesium Citrate | Moderate Increase | Significant Increase |

| Magnesium Oxide | Low Increase | Minimal Increase |

| Magnesium Gluconate | High Increase | High Increase |

| Magnesium Aspartate | High Increase | High Increase |

| Magnesium Chloride | Moderate Increase | Moderate Increase |

This table presents a generalized summary of findings from multiple rodent studies and is for illustrative purposes.

Intestinal Absorption Pathways

Animal models have been crucial in identifying the primary sites and mechanisms of magnesium absorption in the gastrointestinal tract. Magnesium is absorbed through both a saturable, transcellular pathway (active transport) and a non-saturable, paracellular pathway (passive diffusion). nih.gov The small intestine, particularly the distal jejunum and ileum, is the predominant site for absorption. nih.gov

Studies in rats have shown that the absorption efficiency is inversely related to the intake amount; lower doses are absorbed more efficiently. nih.gov Micropuncture experiments in rats infused with magnesium chloride have suggested the involvement of the loop of Henle in renal magnesium handling, which can be influenced by plasma magnesium levels. nih.gov

Furthermore, research in mice has highlighted the role of the calcium-sensing receptor (CaSR) in the intestinal epithelium. Extracellular magnesium was found to suppress forskolin-induced chloride secretion in mouse intestinal cells by activating CaSR. nih.gov This suggests a specific molecular mechanism through which luminal magnesium can influence intestinal ion transport. nih.gov

The table below details the primary intestinal absorption pathways for magnesium as determined from animal model investigations.

| Absorption Pathway | Location | Mechanism | Key Proteins/Factors |

| Paracellular | Small Intestine | Passive Diffusion | Claudins |

| Transcellular | Colon, Cecum | Active Transport | TRPM6, TRPM7 |

This table is a simplified representation of complex physiological processes investigated in animal models.

Biochemical and Physiological Research on Magnesium Citrate in Animal and Ex Vivo Models

Magnesium Homeostasis Regulation in Intact Animal Systems

Magnesium homeostasis is a critical physiological process maintained through a delicate balance of intestinal absorption and renal excretion. nih.gov Animal models have been instrumental in elucidating the complex mechanisms governing these pathways.

Renal Magnesium Handling and Excretion Mechanisms in Animal Models

The kidney plays a pivotal role in regulating magnesium balance, primarily through reabsorption along the nephron. physiology.org In rodent models, it has been established that the majority of filtered magnesium is reabsorbed in the thick ascending limb of the loop of Henle. nih.govnih.gov This process is largely passive and occurs via the paracellular pathway, driven by the transepithelial voltage gradient created by sodium chloride reabsorption. nih.govnih.gov

Several factors have been shown to influence renal magnesium handling in animal studies. For instance, hypermagnesemia and hypercalcemia can inhibit magnesium reabsorption in the loop of Henle, leading to increased urinary excretion. nih.gov Conversely, dietary magnesium deprivation enhances reabsorption in this segment. nih.gov Studies in rats have demonstrated that prolonged restriction of motor activity can lead to increased renal excretion of magnesium, resulting in higher serum and urinary magnesium concentrations. magnesium-ges.de

Computational models based on rat nephron physiology have further refined our understanding, indicating that while magnesium and sodium transport are parallel in the proximal tubule and thick ascending limb, they are dissociated in the distal convoluted tubule. royalsocietypublishing.org These models also suggest sex-specific differences in magnesium handling, with female rats exhibiting higher paracellular magnesium permeability and greater fractional reabsorption in the distal convoluted tubule. royalsocietypublishing.org

The table below summarizes key findings from animal model studies on renal magnesium handling.

| Animal Model | Key Findings |

| Rat | Prolonged motor activity restriction increases renal magnesium excretion. magnesium-ges.de |

| Rat (Computational Model) | Sex-specific differences exist in magnesium reabsorption, with females showing higher permeability and distal reabsorption. royalsocietypublishing.org |

| Mouse | The thick ascending limb of the loop of Henle is the primary site of magnesium reabsorption. nih.gov |

Intestinal Absorption Pathways in Animal Models (Paracellular and Transcellular)

The intestinal absorption of magnesium occurs through two primary pathways: a passive paracellular route and an active transcellular route. mdpi.comnih.gov The paracellular pathway, which is dependent on the permeability of tight junctions between intestinal epithelial cells, is the predominant mechanism for magnesium absorption, especially at higher luminal concentrations. nih.gov The transcellular pathway involves specific transport proteins, such as TRPM6 and TRPM7, and is more critical when dietary magnesium intake is low. mdpi.comnih.gov

Animal studies have demonstrated that the bioavailability of magnesium can vary depending on the chemical form. Organic magnesium salts, such as magnesium citrate (B86180), have been shown to have slightly higher bioavailability compared to inorganic forms in some rat studies. researchgate.net For instance, a study in magnesium-depleted rats found that the absorption of magnesium from organic salts ranged from 50% to 67%, with organic forms being slightly more available than inorganic ones. researchgate.net However, other research suggests the type of salt is less critical than the dose and the individual's magnesium status. nih.gov

The table below presents findings on the intestinal absorption of different magnesium forms in animal models.

| Animal Model | Magnesium Form | Key Findings on Bioavailability |

| Rat | Organic vs. Inorganic Salts | Organic salts showed slightly higher bioavailability than inorganic salts. researchgate.net |

| Rat | Magnesium Citrate | Demonstrated good bioavailability in rat models. researchgate.net |

Influence on Metabolic Pathways in Cellular and Animal Systems (Non-Human Specific)

Magnesium is an essential cofactor for over 600 enzymatic reactions and is fundamentally involved in cellular metabolism and signal transduction. mdpi.com

Energy Metabolism and ATP Synthesis (e.g., enzyme activation)

Magnesium plays a crucial role in energy metabolism, primarily through its involvement in the synthesis and utilization of adenosine (B11128) triphosphate (ATP). mdpi.combibliotekanauki.pl Most of the ATP in the cell exists as a complex with magnesium (Mg-ATP), which is the biologically active form required for numerous enzymatic reactions. mdpi.com

In animal models, magnesium supplementation has been shown to enhance glucose availability in muscle, blood, and the brain. mdpi.com A study on rats with alloxan-induced diabetes demonstrated that dietary supplementation with magnesium citrate could partially restore the levels of key glucose metabolism enzymes, such as lactate (B86563) dehydrogenase and glucose-6-phosphate dehydrogenase, in the pancreas. researchgate.net Research in rats fed a magnesium-deficient diet showed significant reductions in hepatic levels of key metabolites in glycolysis and the Krebs cycle, including glucose-6-phosphate, citric acid, and malic acid, underscoring the importance of magnesium for carbohydrate metabolism. mdpi.com

The table below highlights the effects of magnesium on energy metabolism in animal models.

| Animal Model | Intervention | Key Metabolic Effects |

| Rat (Diabetes Model) | Magnesium Citrate Supplementation | Partially restored pancreatic glucose metabolism enzymes. researchgate.net |

| Rat | Magnesium-Deficient Diet | Reduced levels of key metabolites in glycolysis and the Krebs cycle in the liver. mdpi.com |

Signal Transduction Cascade Modulation in Cultured Cells and Animal Tissues

Magnesium is intricately involved in modulating various signal transduction pathways. bibliotekanauki.plnih.gov It is required for the activity of numerous kinases, including receptor and non-receptor tyrosine kinases, which are central to signaling pathways for growth factors like VEGF, EGF, and PDGF. mdpi.com Magnesium also influences ion transport across cell membranes by modulating pumps, carriers, and channels. bibliotekanauki.pl

In a study involving a rat model of Alzheimer's disease, magnesium sulfate (B86663) supplementation was associated with reduced neuroinflammation, partly by modulating the PI3K/Akt signaling pathway. nih.gov Furthermore, magnesium can act as a natural calcium antagonist, and its deficiency has been shown in animal models to induce an inflammatory response characterized by the activation of leukocytes and macrophages and the release of inflammatory cytokines. mdpi.com This effect is thought to be mediated by the modulation of intracellular calcium concentrations. mdpi.com

The table below summarizes the influence of magnesium on key signaling pathways in non-human models.

| Model System | Key Signaling Pathway Affected | Observed Effect |

| Rat (Alzheimer's Model) | PI3K/Akt | Magnesium supplementation modulated this pathway, reducing neuroinflammation. nih.gov |

| Animal Models | Calcium Signaling | Magnesium acts as a calcium antagonist; deficiency can lead to an inflammatory response. mdpi.com |

Neurobiological Research in Animal Models

Magnesium has profound effects on the nervous system, and its role in neuroprotection and cognitive function has been extensively studied in various animal models. One of the primary mechanisms of magnesium's neurological action is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. mdpi.com Magnesium blocks the NMDA receptor channel in a voltage-dependent manner, and low extracellular magnesium can lead to neuronal hyperexcitability. mdpi.combibliotekanauki.pl

In a rat model, increasing the concentration of magnesium in the extracellular fluid led to a sustained enhancement of synaptic plasticity in hippocampal neurons and improved learning and memory. mdpi.com A study on Sprague Dawley rats found that chronic supplementation with magnesium citrate selectively increased brain-derived neurotrophic factor (BDNF) levels in the hippocampus, which correlated with improved spatial learning and memory. researchgate.net Another study in mice showed that a single oral dose of magnesium citrate increased the pain threshold, suggesting an effect on nociceptive pain transmission and perception. researchgate.net This effect was associated with a reduction in Toll-like receptor 4 (TLR4) concentration in the brain. researchgate.net

Furthermore, animal studies have linked magnesium deficiency to anxiety- and depression-like behaviors. bibliotekanauki.pl For instance, rats maintained on a diet with reduced magnesium content exhibited anxiety-like behavior, which could be influenced by subsequent magnesium supplementation. tandfonline.com

The table below details the neurobiological effects of magnesium citrate in animal models.

| Animal Model | Key Neurobiological Findings |

| Rat | Magnesium citrate supplementation increased hippocampal BDNF levels and improved spatial learning and memory. researchgate.net |

| Mouse | A single dose of magnesium citrate increased the pain threshold and reduced brain TLR4 concentration. researchgate.net |

| Rat | Reduced dietary magnesium led to anxiety-like behavior. tandfonline.com |

Synaptic Plasticity and Neurotransmitter Modulation

Magnesium is crucial for normal nervous system function, playing a significant role in maintaining neuronal ion balance, regulating the release of neurotransmitters, and modulating synaptic plasticity. nih.gov Its interaction with N-methyl-D-aspartate (NMDA) receptors is fundamental for managing the activity of the excitatory neurotransmitter glutamate (B1630785). nih.govmdpi.com By blocking the calcium channel in the NMDA receptor, magnesium helps prevent excessive neuronal excitation. mdpi.com When magnesium levels are low, this blockade is less effective, leading to increased influx of calcium and sodium, which can cause neuronal hyperexcitability, oxidative stress, and potential cell death. mdpi.com

In animal models, magnesium deficiency has been shown to induce a state of chronic, low-grade inflammation, which can negatively impact synaptic function. mdpi.com Conversely, increasing magnesium levels in the brain has been demonstrated to enhance both short-term and long-term memory, as well as synaptic plasticity in young and old rodents. nih.gov For instance, in a rat model of Alzheimer's disease, supplementation with magnesium sulfate was found to improve cognitive function, enhance synaptic plasticity, and preserve dendritic spine morphology. nih.gov This highlights magnesium's potential to support the structural and functional integrity of synapses.

The modulation of neurotransmitters extends beyond glutamate. Magnesium also influences the function of inhibitory GABA receptors, further contributing to the balance of neuronal activity. mdpi.com Moreover, it has a role in regulating substance P, a neurotransmitter involved in pain perception and inflammation. nih.gov Low magnesium levels can lead to an increase in substance P, contributing to neuroinflammation. nih.gov

Table 1: Research Findings on Magnesium and Synaptic Function in Animal Models This table is interactive. You can sort and filter the data.

| Model System | Magnesium Intervention | Observed Effects on Synaptic Plasticity & Neurotransmitters | Reference |

|---|---|---|---|

| Rat Model of Alzheimer's Disease | Magnesium sulfate supplementation | Improved cognitive function, enhanced synaptic plasticity, preserved dendritic spine morphology. | nih.gov |

| Young and Aged Rodents | Increased dietary magnesium | Enhanced neuronal plasticity and long-term memory. | nih.gov |

| General Animal Models | Magnesium deficiency | Increased NMDA receptor activity, neuronal hyperexcitability. | mdpi.com |

| General Animal Models | Magnesium deficiency | Induced chronic low-grade inflammation. | mdpi.com |

Impact on Neural Cell Viability and Stress Tolerance

Ex vivo and animal model studies have demonstrated the protective effects of magnesium on neural cell viability, particularly under conditions of stress. Magnesium's ability to antagonize NMDA receptors is a key mechanism in protecting neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to cell damage and death. mdpi.com

In a study using an in vitro model of Parkinson's disease, the application of the neurotoxin MPP+ led to an increase in intracellular magnesium concentration. nih.gov This increase was associated with the inhibition of cellular reactive oxygen species (ROS) production, maintenance of ATP generation, and preservation of cell viability, thereby protecting neurons from the toxin's harmful effects. nih.gov

Furthermore, research on magnesium comenate, a coordination compound of magnesium, has shown neuroprotective effects in both in vitro and in vivo models. researchgate.net In in vitro experiments, magnesium comenate protected cerebellar neurons from glutamate-induced toxicity and helped maintain neurite growth under oxidative stress caused by hydrogen peroxide. researchgate.net In animal studies, it exhibited a stress-protective and antioxidant effect in models of immobilization-cold stress. researchgate.net

A study investigating the effects of magnesium citrate in uremic rats with vascular calcification found that it reduced oxidative stress. anzsnevents.com The treatment with magnesium citrate led to decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and increased levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in both serum and aorta. anzsnevents.com It also improved mitochondrial morphology in vascular smooth muscle cells. anzsnevents.com Another in vitro study on human monocytes showed that a high concentration of magnesium in citrate dialysate prevented oxidative stress and damage, particularly under inflammatory conditions. nih.gov This was evidenced by a significant reduction in ROS production and MDA levels. nih.gov

Table 2: Effects of Magnesium Compounds on Neural Cell Viability and Stress in Ex Vivo and Animal Models This table is interactive. You can sort and filter the data.

| Model/Compound | Stressor | Key Findings | Reference |

|---|---|---|---|

| In vitro Parkinson's Disease Model | MPP+ neurotoxin | Increased intracellular Mg, inhibited ROS, maintained ATP, preserved cell viability. | nih.gov |

| In vitro / In vivo (Magnesium Comenate) | Glutamate, Hydrogen Peroxide, Immobilization-cold stress | Protected neurons from excitotoxicity, preserved neurite growth, antioxidant effects. | researchgate.net |

| Uremic Rat Model (Magnesium Citrate) | Uremia-induced oxidative stress | Reduced MDA, increased SOD, improved mitochondrial morphology. | anzsnevents.com |

| In vitro Human Monocytes (Magnesium in Citrate Dialysate) | Lipopolysaccharide (LPS) induced inflammation | Reduced ROS production, decreased MDA levels. | nih.gov |

Skeletal and Muscular System Research in Animal Models

Bone Mineralization and Remodeling Processes

Magnesium is an essential component of the skeleton, with a significant portion of the body's total magnesium residing in bone tissue, where it influences the size and strength of hydroxyapatite (B223615) crystals. oregonstate.edu Animal studies have shown that magnesium deficiency leads to the formation of larger and more imperfect hydroxyapatite crystals, which can compromise bone stiffness. oregonstate.edu

Research in animal models has consistently demonstrated that insufficient dietary magnesium intake is detrimental to bone health, promoting the development of osteoporosis. nih.gov Magnesium deficiency can reduce bone mineral density and alter the levels of parathyroid hormone (PTH) and 1,25-dihydroxyvitamin D, which are critical for calcium absorption. nih.gov This can lead to an imbalance in bone remodeling, favoring bone resorption over bone formation. lifeextension.com Specifically, magnesium deficiency has been shown to stimulate the generation of cytokines that promote the activity of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov

Conversely, magnesium supplementation in animal studies has been found to reduce bone turnover, shifting the balance towards bone formation. lifeextension.com It helps in the deposition of calcium into the bone matrix, thereby increasing bone mass. nih.gov Magnesium is also involved in regulating the transport of calcium, an essential mineral for bone hardness. lifeextension.com Furthermore, magnesium is believed to play a role in vascularized osteogenesis, a process crucial for bone repair and regeneration. mdpi.com

Table 3: Impact of Magnesium on Bone Mineralization and Remodeling in Animal Models This table is interactive. You can sort and filter the data.

| Model System | Magnesium Status | Observed Effects on Bone | Reference |

|---|---|---|---|

| Rodents | Deficiency | Larger, imperfect hydroxyapatite crystals; reduced bone stiffness. | oregonstate.edu |

| Animal Models | Deficiency | Reduced bone mineral density, altered PTH and Vitamin D levels, increased osteoclast activity. | nih.gov |

| Animal Models | Supplementation | Reduced bone turnover, increased bone mass, favored bone formation. | nih.govlifeextension.com |

| Immobilized Rats | Immobilization | Significant decrease in bone magnesium, calcium, citrate, and phosphate (B84403) content. | researchgate.net |

Neuromuscular Function and Excitation-Contraction Coupling

Magnesium plays a critical role in neuromuscular function, particularly in the process of excitation-contraction (E-C) coupling in skeletal muscle. This process links the electrical stimulation of a muscle fiber to its mechanical contraction. A key event in E-C coupling is the release of calcium from the sarcoplasmic reticulum (SR).

Studies on skinned skeletal muscle fibers from rats have shown that magnesium has a potent inhibitory effect on depolarization-induced calcium release. nih.gov In these experiments, a high concentration of magnesium (10 mM) was able to almost completely block the release of calcium from the SR following depolarization, whereas a lower concentration (1 mM) allowed for the release of most of the available calcium. nih.gov This indicates that intracellular magnesium levels are a critical regulator of calcium release channel activity in skeletal muscle.

The mechanism of this inhibition involves magnesium's interaction with the calcium release channels in the SR. Lowering the free magnesium concentration from 1 mM to 15 µM was found to cause a massive, unregulated release of calcium, depleting the SR's stores. nih.gov This suggests that magnesium is essential for maintaining the closed state of these channels at rest.